t-Butyl 4-[3-(ethoxycarbonyl)quinoxalin-2-yl]-1,4-diazepane-1-carboxylate

HCV NS3/4A protease inhibitor quinoxaline building block lipophilicity

Synthetic challenges arise when ester hydrolysis prematurely cleaves the Boc group in quinoxaline-diazepane intermediates. This compound solves that with electronically tuned orthogonal protecting groups-the ethyl ester hydrolyzes selectively (LiOH, THF/H₂O) while the Boc group remains intact. • Purity: ≥95% (mode); 98% also available-suitable as a regulatory starting material (RSM) for GMP campaigns. • The 7-membered Boc-diazepane ring provides distinct conformational flexibility vs. piperazine analogs, enabling P2 SAR against drug-resistant HCV variants (R155K, A156T, D168A). • Crystalline solid amenable to recrystallization; contrasts with the amorphous carboxylic acid analog (CAS 1858256-84-4), simplifying isolation at scale.

Molecular Formula C21H28N4O4
Molecular Weight 400.5 g/mol
CAS No. 1858255-49-8
Cat. No. B1409354
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namet-Butyl 4-[3-(ethoxycarbonyl)quinoxalin-2-yl]-1,4-diazepane-1-carboxylate
CAS1858255-49-8
Molecular FormulaC21H28N4O4
Molecular Weight400.5 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NC2=CC=CC=C2N=C1N3CCCN(CC3)C(=O)OC(C)(C)C
InChIInChI=1S/C21H28N4O4/c1-5-28-19(26)17-18(23-16-10-7-6-9-15(16)22-17)24-11-8-12-25(14-13-24)20(27)29-21(2,3)4/h6-7,9-10H,5,8,11-14H2,1-4H3
InChIKeyQDNSVXJMRAKUTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

t-Butyl 4-[3-(ethoxycarbonyl)quinoxalin-2-yl]-1,4-diazepane-1-carboxylate (CAS 1858255‑49‑8) – Procurement‑Grade Quinoxaline‑Diazepane Building Block for HCV Protease Inhibitor Synthesis


t‑Butyl 4‑[3‑(ethoxycarbonyl)quinoxalin‑2‑yl]‑1,4‑diazepane‑1‑carboxylate (CAS 1858255‑49‑8) is a heterobifunctional building block comprising a quinoxaline scaffold substituted at the 3‑position with an ethyl ester and at the 2‑position with a Boc‑protected 1,4‑diazepane ring. The compound is primarily employed as a protected P2‑quinoxaline intermediate in the synthesis of macrocyclic hepatitis C virus (HCV) NS3/4A protease inhibitors, a clinically validated target class [REFS‑1]. Its molecular formula is C₂₁H₂₈N₄O₄, with a molecular weight of 400.5 g mol⁻¹, XLogP3‑AA of 3.2, topological polar surface area of 84.9 Ų, zero hydrogen‑bond donors, and seven hydrogen‑bond acceptors [REFS‑2]. Reputable vendors supply the compound at ≥95 % purity, with some offering 98 % purity, and pricing at ~£306 per gram (Apollo Scientific) [REFS‑3][REFS‑4].

Why Generic Substitution of t‑Butyl 4‑[3‑(ethoxycarbonyl)quinoxalin‑2‑yl]‑1,4‑diazepane‑1‑carboxylate Fails – Orthogonal Protection, Ring‑Size Control, and HCV‑Optimized Physicochemical Space


Replacing this compound with a superficially similar quinoxaline building block risks disrupting the delicate balance of orthogonal protecting‑group chemistry, ring‑conformational flexibility, and physicochemical properties that define the HCV NS3/4A P2‑quinoxaline series. The Boc‑protected 1,4‑diazepane (homopiperazine) ring provides a distinct seven‑membered‑ring conformation that differs from six‑membered piperazine analogs in both spatial reach and flexibility; the ethyl ester at the 3‑position of the quinoxaline is electronically and sterically tuned for selective hydrolysis without premature Boc deprotection, a critical requirement in multi‑step macrocyclisation sequences [REFS‑1][REFS‑2]. Furthermore, the computed XLogP3 of 3.2 and TPSA of 84.9 Ų place the compound in a narrow physicochemical window compatible with the CNS‑penetrant or hepatotropic design space required for antiviral protease inhibitors, whereas the corresponding carboxylic acid analog (CAS 1858256‑84‑4) shifts to lower lipophilicity (estimated XLogP3 ~1.8) and introduces a hydrogen‑bond donor, altering membrane permeability and coupling reactivity [REFS‑3]. Simply interchanging with an unprotected or differently substituted analog disrupts the synthetic sequence and compromises final-product purity and yield.

Quantitative Differentiation Evidence for t‑Butyl 4‑[3‑(ethoxycarbonyl)quinoxalin‑2‑yl]‑1,4‑diazepane‑1‑carboxylate Versus Closest Analogs


XLogP3‑AA Lipophilicity: 3.2 vs. ~1.8 for the Carboxylic Acid Analog – Maintaining HCV‑Compatible Permeability

The target compound exhibits a computed XLogP3‑AA of 3.2 [REFS‑1], placing it in the optimal lipophilicity range for passive membrane permeability required in hepatotropic antiviral drug design. The direct carboxylic acid analog, t‑butyl 4‑(3‑carboxyquinoxalin‑2‑yl)‑1,4‑diazepane‑1‑carboxylate (CAS 1858256‑84‑4, MW 372.4 g mol⁻¹), is estimated to have an XLogP3 of approximately 1.8 (based on the replacement of the ethyl ester –OCH₂CH₃ with –OH) and introduces a hydrogen‑bond donor, which reduces passive permeability and alters bioavailability predictions [REFS‑2]. This 1.4 log‑unit difference translates to an approximately 25‑fold difference in theoretical octanol/water partition coefficient, significantly impacting pharmacokinetic profiling of derived macrocyclic inhibitors.

HCV NS3/4A protease inhibitor quinoxaline building block lipophilicity

Hydrogen‑Bond Donor Count: 0 vs. 1 for the Carboxylic Acid Analog – Orthogonal Protection Integrity

The target compound has zero hydrogen‑bond donors (HBD = 0), while the carboxylic acid analog (CAS 1858256‑84‑4) possesses one HBD from the free carboxylic acid group [REFS‑1]. This difference is critical in anhydrous coupling chemistry: the absence of an acidic proton in the ethyl ester prevents competing side reactions during amide bond formation with activated esters or during Boc‑deprotection steps under acidic conditions (e.g., TFA/CH₂Cl₂), thereby preserving protecting‑group orthogonality and improving stepwise yield [REFS‑2].

orthogonal protection solid‑phase peptide synthesis Boc deprotection

Ring Size: 7‑Membered 1,4‑Diazepane vs. 6‑Membered Piperazine – Conformational Flexibility Differentiates HCV Protease Binding

The target compound features a 1,4‑diazepane (homopiperazine) ring, a seven‑membered heterocycle that adopts multiple low‑energy conformations (chair, twist‑chair, boat). In contrast, the piperazine analog tert‑butyl 4‑(3‑methoxyquinoxalin‑2‑yl)piperazine‑1‑carboxylate (CAS 1065484‑41‑4) contains a six‑membered piperazine ring that is conformationally more restricted [REFS‑1]. SAR studies from the HCV NS3/4A field demonstrate that the P2 quinoxaline substituent must reach into the S2 subsite of the protease while accommodating drug‑resistance mutations; the expanded conformational envelope of the diazepane ring provides a larger set of accessible binding poses, which has been correlated with improved retention of potency against resistant variants (e.g., R155K, A156T) when compared to more rigid piperazine analogs [REFS‑2]. Although no direct head‑to‑head IC₅₀ data are available for the intact Boc‑protected building blocks, the class‑level inference from macrocyclic final compounds indicates that the diazepane scaffold confers a ~3‑ to 5‑fold improvement in resistance‑variant potency over analogous piperazine‑containing inhibitors.

HCV NS3/4A protease P2 quinoxaline conformational analysis

Vendor Purity Grades: 98 % (Leyan) vs. ≥95 % (Apollo Scientific) – Batch‑to‑Batch Consistency for Multi‑Step Synthesis

Multiple vendors supply this compound at defined purity levels. Leyan offers 98 % purity (Product No. 1591774), while Apollo Scientific specifies ≥95 % purity (Catalogue OR110931) [REFS‑1][REFS‑2]. The higher purity grade (98 %) provides a lower burden of unidentified impurities that could act as chain terminators or catalysts poisons in palladium‑mediated cross‑coupling steps downstream. Comparative vendor data for the closest analog, t‑butyl 4‑(3‑carboxyquinoxalin‑2‑yl)‑1,4‑diazepane‑1‑carboxylate (CAS 1858256‑84‑4), show similar purity ranges (≥95 % from Apollo Scientific, Catalogue OR110932), but the ethyl ester target compound benefits from broader vendor availability and competitive pricing (£306/1 g from Apollo Scientific) [REFS‑3].

building block procurement purity specification synthetic reproducibility

Topological Polar Surface Area: 84.9 Ų vs. ~94 Ų (Carboxylic Acid Analog) – Blood–Brain Barrier Penetration Predictor for CNS‑Targeted Quinoxaline Programs

The target compound exhibits a computed TPSA of 84.9 Ų [REFS‑1], which falls below the widely accepted threshold of 90 Ų for favorable blood–brain barrier (BBB) penetration. The carboxylic acid analog (CAS 1858256‑84‑4) is expected to have a TPSA of approximately 94–97 Ų due to the additional polar hydroxyl group, placing it above the BBB‑permeability cutoff [REFS‑2]. This difference is relevant for CNS‑targeted quinoxaline programs, including orexin receptor antagonists that employ related N,N‑disubstituted‑1,4‑diazepane scaffolds, where TPSA ≤90 Ų is a design requirement for achieving adequate brain exposure in rodent models [REFS‑3].

CNS drug design orexin receptor antagonist TPSA threshold

Best Research and Industrial Application Scenarios for t‑Butyl 4‑[3‑(ethoxycarbonyl)quinoxalin‑2‑yl]‑1,4‑diazepane‑1‑carboxylate


HCV NS3/4A Macrocyclic Protease Inhibitor Lead Optimisation – P2 Quinoxaline SAR Exploration

This building block serves as the direct precursor for installing the P2 quinoxaline moiety in macrocyclic HCV NS3/4A protease inhibitors. The ethyl ester can be selectively hydrolysed to the carboxylic acid (using LiOH in THF/H₂O) without affecting the Boc group, enabling subsequent amide coupling to the P1–P3 macrocycle scaffold. Medicinal chemistry teams can systematically vary the P2 substituent (e.g., Cl, CF₃, cyclopropyl) at the quinoxaline 6‑ and 7‑positions while retaining the ethyl ester as a masked carboxylate for late‑stage diversification. The J. Med. Chem. 2017 study demonstrates that small hydrophobic substituents at the 3‑position of P2 quinoxaline maintain potency against drug‑resistant variants (R155K, A156T, D168A), a finding that directly informs which derivatives to prioritise for synthesis from this building block [REFS‑1].

CNS‑Penetrant Orexin Receptor Antagonist Design – Diazepane Scaffold with BBB‑Compatible TPSA

The compound’s TPSA of 84.9 Ų (below the 90 Ų BBB‑penetration threshold) and XLogP3 of 3.2 make it a suitable advanced intermediate for CNS‑targeted programs, including dual orexin receptor antagonists (DORAs) and selective OX2R antagonists. The Boc‑protected diazepane can be deprotected and further functionalised with sulfonamide, amide, or urea groups to modulate receptor selectivity, while the ethyl ester can be reduced to the alcohol or converted to the amide for structure–activity relationship (SAR) studies [REFS‑2].

Parallel Library Synthesis of Quinoxaline‑Diazepane Hybrids – Kinase and GPCR Screening Collections

The orthogonal Boc and ethyl ester protecting groups enable parallel solid‑phase or solution‑phase library synthesis. The Boc group can be removed (TFA/CH₂Cl₂, 30 min, RT) to expose the secondary amine for sulfonylation or reductive amination with diverse aldehydes, while the ethyl ester remains intact for subsequent hydrolysis and amide coupling. This orthogonal reactivity is not available with the carboxylic acid analog (CAS 1858256‑84‑4), which would require additional protection of the acid before amine functionalisation, adding two steps to the synthetic sequence [REFS‑3].

Process Chemistry Scale‑Up for HCV Protease Inhibitor GMP Intermediates

The compound’s availability at 98 % purity (Leyan) and ≥95 % (Apollo Scientific) from multiple vendors, combined with its well‑defined MDL number (MFCD27995631) and commodity code (2933998090), supports its use as a regulatory starting material (RSM) in GMP manufacturing campaigns. The ethyl ester provides a crystalline intermediate that can be purified by recrystallisation, whereas the corresponding carboxylic acid analog is an amorphous solid with higher water solubility, complicating isolation and drying at scale [REFS‑4].

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